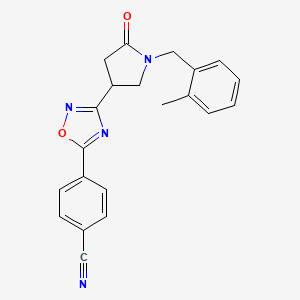

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of similar compounds has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied .Chemical Reactions Analysis

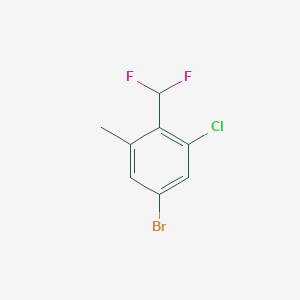

Reactions at the benzylic position are very important for synthesis problems . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic C-H bonds are weaker than most sp3 hybridized C-H, which is because the radical formed from homolysis is resonance stabilized .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like benzonitrile have been studied . Benzonitrile is a colorless chemical compound with a sweet almond odor . It is mainly used as a precursor to the resin benzoguanamine .Wissenschaftliche Forschungsanwendungen

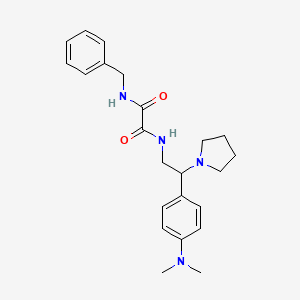

1. Polymer Applications

- Aromatic Polyamides : Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units, like the one , have been synthesized. These show good thermal stability, solubility in certain solvents, and can be cast into thin, flexible films with significant mechanical strength. They also exhibit blue fluorescence, indicating potential applications in materials science (Sava et al., 2003).

2. Chemical Synthesis and Predictions

- Synthesis and Biological Activity Prediction : Compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones have been synthesized, and predictions about their biological activity are made using methods like IR, NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008).

3. Synthetic Processes

- Scale-Up Synthesis of S1P1 Receptor Agonists : The compound has been utilized in the scale-up synthesis of potent and selective S1P1 receptor agonists. This involves complex synthetic processes like enzymatic reduction and regioselective epoxide ring-opening reactions (Hou et al., 2017).

4. Structural and Spectral Studies

- Complexation with Platinum Group Metals : Studies involving cyclic π-perimeter hydrocarbon platinum group metal complexes show the relevance of benzonitrile derivatives in the formation of these complexes. Spectral studies confirm the presence of nitrile groups (Sairem et al., 2012).

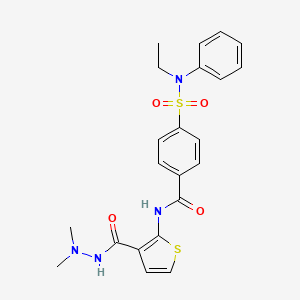

5. Antioxidant Activity

- Antioxidant Properties : Derivatives containing 1,3,4-oxadiazole and benzonitrile units show significant antioxidant activity, suggesting potential applications in fields like medicinal chemistry and pharmacology (Maheshwari et al., 2011).

6. Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Derivatives of 1,3,4-oxadiazole, including benzonitrile components, have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential utility in material protection and industrial applications (Ammal et al., 2018).

7. Synthesis of Polyimides

- Novel Polyimides : New polyimides holding pyridine moieties in the main chain, derived from benzonitrile-related compounds, demonstrate properties like good solubility, thermal stability, and mechanical strength. This makes them suitable for applications in high-performance materials (Wang et al., 2006).

Eigenschaften

IUPAC Name |

4-[3-[1-[(2-methylphenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-4-2-3-5-17(14)12-25-13-18(10-19(25)26)20-23-21(27-24-20)16-8-6-15(11-22)7-9-16/h2-9,18H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSPVULJHUZJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(CC2=O)C3=NOC(=N3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(2-Methylbenzyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)